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Compound of Interest

Compound Name: 2-Oxa-5-azabicyclo[4.1.0]heptane

CAS No.: 166756-12-3

Cat. No.: B2408499 Get Quote

Module 1: The Chemical Shift Anomaly
Issue:Signals appearing in the extreme upfield region (0.0 to -1.0 ppm) or displaying unusual

shielding patterns.[1]

Mechanism: The Anisotropy Cone & Walsh Orbitals
Cyclopropane protons are distinct due to the "banana bond" character (Walsh orbitals). The

carbon-carbon bonds have high p-character (

-like), forcing the carbon-hydrogen bonds to have high s-character (

-like).

Ring Current: Similar to benzene, cyclopropane possesses a magnetic anisotropy.[2]

However, the shielding cone is orthogonal. Protons located above or below the ring plane

are shielded (upfield shift).[1][2] Protons in the plane are deshielded.[1][2]

High s-Character: The increased s-character of the C-H bond creates a shorter bond length

and higher electron density near the nucleus, contributing to upfield shifts.
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Observation Probable Cause Verification Step

ngcontent-ng-c1352109670=""

_nghost-ng-c1270319359=""

class="inline ng-star-inserted">

0.0 to 0.8 ppm

Typical cyclopropane

methylene (

).

Check ngcontent-ng-

c1352109670="" _nghost-ng-

c1270319359="" class="inline

ng-star-inserted">

in HSQC (coupled). It should

be >160 Hz (typical alkanes

are ~125 Hz).[2]

ngcontent-ng-c1352109670=""

_nghost-ng-c1270319359=""

class="inline ng-star-inserted">

< 0.0 ppm (Negative)

Proton is positioned directly in

the shielding cone of an

adjacent fused aromatic ring or

carbonyl group.

Run 2D-NOESY to confirm

spatial proximity to the

shielding group.

> 1.5 ppm

Deshielding due to electron-

withdrawing groups (EWG) at

the fusion point.

Check for ngcontent-ng-

c1352109670="" _nghost-ng-

c1270319359="" class="inline

ng-star-inserted">

-substituents (e.g., C=O, OH).

Module 2: Coupling Constant Analysis (The
"Inversion" Rule)
Issue:Difficulty distinguishing cis-fused vs. trans-fused isomers; coupling constants do not

match standard Karplus predictions for alkenes.

Expert Insight: The Cis > Trans Anomaly
In rigid cyclopropane systems, the standard rule for alkenes (

) is inverted.

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Vicinal):6 – 12 Hz (Typically larger)[3]
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ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Vicinal):2 – 9 Hz (Typically smaller)[3]

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Geminal):-3 to -9 Hz (Note: Geminal coupling is negative).

Diagnostic Workflow: Fused Ring Fusion
In a bicyclo[n.1.0]alkane system (e.g., bicyclo[4.1.0]heptane), the bridgehead protons (

) couple to the methylene protons on the bridge.

Measure

: Extract coupling constants from the bridgehead proton multiplet.

Apply the Range:

If ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-

inserted">

: Indicates Cis relationship.

If ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-

inserted">

: Indicates Trans relationship.

The "Zero Coupling" Trap: In specific rigid fused geometries (often exo isomers in

bicyclo[3.1.0] systems), the dihedral angle between a bridgehead proton and a bridge proton

can approach 90°.[2] According to the Karplus equation, this results in ngcontent-ng-

c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

.

Symptom:[2][4][5][6][7] The bridgehead proton appears as a singlet or doublet rather than

a multiplet.
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Module 3: Stereochemical Assignment Protocol
Issue:Assigning Endo vs. Exo (or Syn vs. Anti) configuration in fused systems.

Experimental Protocol: 1D-DPFGSE-NOE
For rigid fused systems, Nuclear Overhauser Effect (NOE) is the definitive method for

stereochemistry.[2] We recommend the 1D-DPFGSE-NOE (Double Pulsed Field Gradient Spin

Echo) over standard 2D NOESY for small molecules due to higher sensitivity and cleaner

selection.

Step-by-Step Workflow:

Sample Prep: Degas sample (freeze-pump-thaw) to remove paramagnetic oxygen

(ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

), which quenches NOE signals.

Target Selection: Identify the isolated cyclopropane methylene protons (ngcontent-ng-

c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

and

).

Irradiation: Selectively irradiate the bridgehead proton (ngcontent-ng-c1352109670=""

_nghost-ng-c1270319359="" class="inline ng-star-inserted">

).

Analysis:

Strong Enhancement (>2%): The proton receiving the NOE is spatially close (<3 Å). In cis-

fused systems, the bridgehead proton is usually on the same face as the endo proton.

Weak/No Enhancement: The proton is on the opposite face (exo).

Logic Diagram: Stereochemical Assignment
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Unknown Fused
Cyclopropane Isomer

Analyze 3J Coupling
(Bridgehead to Methylene)

J = 7-10 Hz J = 2-5 Hz J ≈ 0 Hz
(Singlet appearance)

Likely CIS relationship Likely TRANS relationship Dihedral Angle ~90°
(Check 3D Model)

Perform 1D-NOE
(Irradiate Bridgehead)

Positive NOE to H_x No NOE to H_x

Assign H_x as ENDO
(Syn to Bridgehead)

Assign H_x as EXO
(Anti to Bridgehead)

Click to download full resolution via product page

Caption: Decision matrix for assigning stereochemistry in fused cyclopropane rings using scalar

coupling and NOE data.

Module 4: Frequently Asked Questions (FAQs)
Q: Why do I see a doublet of doublets (dd) for my cyclopropane proton when I expect a triplet?

A: In fused systems, the cyclopropane ring is rigid.[2] The two vicinal protons (on the adjacent
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carbon) are magnetically non-equivalent due to the fixed geometry. Therefore, you observe two

distinct coupling constants (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359=""

class="inline ng-star-inserted">

and

) rather than an average, resulting in a dd pattern instead of a triplet.

Q: My bridgehead proton signal is buried under other aliphatic peaks. How can I extract the

coupling constants? A: Use a 1D-TOCSY (Total Correlation Spectroscopy) experiment.[2]

Selectively irradiate the distinct cyclopropane methylene signal (usually upfield and isolated).

The magnetization will transfer to the coupled bridgehead proton, revealing its multiplet

structure in isolation, allowing for accurate

-value measurement.

Q: Can I use the Karplus equation for cyclopropanes? A: Yes, but with modified coefficients.

The standard Karplus curve is for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359=""

class="inline ng-star-inserted">

systems with 109.5° angles. Cyclopropanes have distorted bond angles. While the trend (angle
dependence) holds, the magnitude differs. Always rely on the relative rule:

for cyclopropanes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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